2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid
Description
Historical Development of Triazoloquinazoline-Based Therapeutics
The exploration of triazoloquinazoline derivatives began in the late 20th century, driven by the need for novel adenosine receptor antagonists. Early work by Bilyi et al. demonstrated that 2,5-dialkoxy-triazolo[1,5-a]quinazolines exhibited potent adenosine A1 receptor antagonism, with IC50 values in the micromolar range. This discovery laid the groundwork for structural optimization campaigns aimed at improving receptor selectivity and pharmacokinetic profiles.
Key Milestones in Triazoloquinazoline Drug Development
- Adenosine Receptor Antagonists : The nonselective adenosine antagonist CGS 15943 (9-chloro-2-(2-furanyl)triazolo[1,5-c]quinazolin-5-amine ) emerged as a foundational molecule, showing high affinity for A1, A2A, and A3 receptors. Subsequent N5-acylation and alkylation strategies yielded derivatives like MRS 1220, which achieved subnanomolar affinity (Ki = 0.65 nM) for human A3 receptors.
- Anticancer Agents : Recent advances include the development of VEGFR-2 inhibitors such as compound 6 (triazolo[4,3-a]quinazoline-piperazine hybrid), which demonstrated superior cytotoxicity against MCF-7 breast cancer cells (IC50 = 1.8 µM) compared to doxorubicin (IC50 = 4.2 µM).
- Antimicrobial Scaffolds : Patel et al. synthesized triazolo[5,1-b]quinazolin-8(4H)-ones with notable activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL).
Table 1: Representative Triazoloquinazoline Derivatives and Their Pharmacological Profiles
The evolution of these derivatives underscores the importance of strategic functionalization at critical positions, such as the N5 amine or the triazole ring, to modulate target engagement and physicochemical properties.
Rationale for Functionalization at the 1-Position Sulfur-Bearing Moiety
The introduction of a sulfur-containing group at the 1-position of the triazoloquinazoline scaffold, as seen in 2-((5-Oxo-4,5,6,7,8,9-hexahydro-triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid , is driven by three key considerations:
Electronic and Steric Modulation
Sulfur’s polarizable electron cloud and variable oxidation states enable nuanced electronic interactions with target proteins. For instance, thioether linkages enhance π-π stacking with aromatic residues in kinase active sites, as demonstrated in VEGFR-2 inhibitors where sulfur atoms improved binding entropy (ΔG = -9.8 kcal/mol). Additionally, the tetrahedral geometry of sulfur introduces steric constraints that can preclude off-target interactions, a feature exploited in A2B-selective antagonists.
Bioisosteric Replacement
The thioacetic acid moiety serves as a bioisostere for carboxylate groups, mitigating metabolic instability while retaining hydrogen-bonding capacity. This strategy proved successful in antihistaminic triazoloquinazolines, where replacing a labile ester with a thioether increased plasma half-life from 2.1 to 6.8 hours.
Pharmacokinetic Optimization
Sulfur incorporation enhances lipophilicity (logP increase by 0.5–1.2 units), improving blood-brain barrier permeability for CNS-targeted agents. In cardiovascular models, thioether derivatives like 17 (triazolo[1,5-a]quinazolin-5-ylthio)acetic acid) reduced systolic blood pressure by 18% without inducing tachycardia, contrasting with oxygen-containing analogs that caused reflex tachycardia.
Table 2: Impact of 1-Position Substitution on Triazoloquinazoline Properties
Properties
IUPAC Name |
2-[(5-oxo-6,7,8,9-tetrahydro-4H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c16-8(17)5-19-11-14-13-10-12-9(18)6-3-1-2-4-7(6)15(10)11/h1-5H2,(H,16,17)(H,12,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGVLHGNVAQLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC3=NN=C(N23)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a quinazoline derivative with a thioacetic acid derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioacetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Core Heterocyclic Systems and Substituents
*Molecular formulas and weights are estimated based on structural analogs in the evidence .
Key Observations :
- Core Heterocycles: The triazoloquinazoline core provides a larger, more rigid bicyclic system compared to monocyclic triazoles (e.g., 5-substituted-1,2,4-triazole-2-thiols) or smaller fused systems like triazolopyrimidines . This may enhance π-π stacking interactions but reduce solubility.
- Synthetic Complexity : The target compound’s synthesis likely requires multi-step cyclization and functionalization, similar to triazolopyrimidine-thioacetic acid derivatives (66–83% yields for analogous triazole-thioesters) .
Physicochemical Properties
- Solubility: Thioacetic acid substituents enhance solubility in polar solvents compared to non-polar alkyl chains (e.g., 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid) .
- Stability : The hydrogenated quinazoline ring may improve stability over fully aromatic systems, reducing oxidative degradation.
Biological Activity
2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid is a complex organic compound belonging to the class of triazoloquinazoline derivatives. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article explores its biological activity through various studies and findings.
- IUPAC Name : 2-[(5-oxo-6,7,8,9-tetrahydro-4H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetic acid
- Molecular Formula : C11H12N4O3S
- Molecular Weight : 280.31 g/mol
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activity and receptor interactions through binding mechanisms that alter cellular pathways.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that triazoloquinazoline derivatives possess antimicrobial properties against a range of pathogens.
- Anticancer Potential : Preliminary findings suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : In vitro studies indicate that it may reduce inflammatory markers in human cell lines.
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Anti-inflammatory | Reduces TNF-alpha levels |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various triazoloquinazoline derivatives included this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of triazoloquinazolines, this compound was found to induce apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound.
Q & A
What are the validated synthetic routes for 2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid, and how are intermediates characterized?
Answer:
A common method involves reacting 5-substituted-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an alkaline medium (e.g., aqueous NaOH) under reflux. Key intermediates, such as triazole-thiones, are synthesized via cyclization of thiosemicarbazides derived from hydrazine hydrate and aryloxy acetates . Characterization employs:
- Elemental analysis for purity verification.
- IR spectrophotometry to confirm functional groups (e.g., C=S at ~1200 cm⁻¹, C=O at ~1700 cm⁻¹).
- Chromatographic techniques (TLC/HPLC) to confirm individuality .
How can computational methods optimize reaction conditions for synthesizing this compound?
Answer:
Advanced approaches integrate quantum chemical calculations (e.g., DFT) and information science to predict optimal reaction pathways. For example:
- Reaction path search algorithms identify low-energy transition states.
- Machine learning models analyze experimental datasets (e.g., solvent polarity, temperature) to narrow down conditions, reducing trial-and-error iterations .
- Docking simulations (as in ) model interactions between intermediates and catalysts, guiding solvent/catalyst selection .
What analytical strategies resolve contradictions in reported antimicrobial activity data for triazole-thioacetic acid derivatives?
Answer:
Discrepancies often arise from structural variations (e.g., substituents on triazole/quinazoline rings) or assay protocols. Methodological solutions include:
- Structure-activity relationship (SAR) studies : Systematic substitution of R-groups (e.g., aryloxy, alkyl) to isolate pharmacophores .
- Standardized MIC assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and control compounds (e.g., ciprofloxacin) to normalize data .
- Synchrotron-based crystallography : Resolve binding modes to target enzymes (e.g., dihydrofolate reductase) .
What are the challenges in confirming the structure of metal complexes derived from this compound, and how are they addressed?
Answer:
Metal coordination (e.g., Fe²⁺, Zn²⁺) can alter electronic environments, complicating spectral interpretation. Strategies include:
- Combined spectroscopic analysis :
- Thermogravimetric analysis (TGA) : Determine hydration states and thermal stability .
How do reaction solvent and catalyst selection impact yields in triazole-thioacetic acid synthesis?
Answer:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution (e.g., thiol attack on chloroacetic acid), improving yields by 15–20% compared to ethanol .
- Catalysts :
What advanced pharmacological screening models are suitable for evaluating this compound’s anticancer potential?
Answer:
Beyond basic cytotoxicity assays (e.g., MTT on HeLa cells), advanced models include:
- 3D tumor spheroids : Mimic in vivo tumor microenvironments for penetration studies.
- Kinase profiling panels : Screen inhibition of EGFR, VEGFR, or PI3K isoforms .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify programmed cell death .
How can salt formation improve the bioavailability of this compound?
Answer:
Salts (e.g., sodium, piperidinium) enhance solubility and dissolution rates:
- Ion-exchange reactions : React thioacetic acid with NaOH/KOH in ethanol, yielding water-soluble salts .
- Pharmacokinetic profiling : Compare AUC (area under the curve) of free acid vs. salt forms in rodent plasma via LC-MS .
What mechanistic insights explain the dual antimicrobial and anti-inflammatory activities of related triazole-thioacetic derivatives?
Answer:
- ROS scavenging : Thioether and triazole moieties quench reactive oxygen species (e.g., •OH), reducing inflammation .
- Enzyme inhibition :
How are contradictions in spectral data (e.g., NMR shifts) resolved for structurally similar analogs?
Answer:
- 2D NMR (HSQC, HMBC) : Assign ambiguous protons/carbons in crowded regions (e.g., quinazoline H-6 vs. H-7) .
- X-ray crystallography : Resolve regiochemical ambiguities (e.g., thioether vs. sulfoxide oxidation products) .
What strategies mitigate toxicity concerns during in vivo studies of triazole-thioacetic acid derivatives?
Answer:
- Acute toxicity assays : Determine LD₅₀ in rodents, focusing on hepatorenal biomarkers (ALT, creatinine) .
- Prodrug design : Mask carboxylic acid groups as esters (e.g., ethyl ester) to reduce GI irritation .
- Metabolite identification : Use HR-MS/MS to track toxic metabolites (e.g., sulfonic acid derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
